

Pharmacological properties of the MYC inhibitor MYCi361

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Compound of Interest		
Compound Name:	MYCi361	
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The MYC Inhibitor MYCi361: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The MYC oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, has long been considered a high-value but challenging target in cancer therapy. The development of small molecule inhibitors that can directly target MYC has been a significant endeavor in oncology research. This technical guide provides an in-depth overview of the pharmacological properties of **MYCi361**, a small molecule inhibitor of MYC, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Core Pharmacological Properties

MYCi361 is a first-generation MYC inhibitor that directly engages the MYC protein. Its primary mechanism of action involves the disruption of the critical protein-protein interaction between MYC and its obligate binding partner, MAX.[1][2][3][4][5] This disruption prevents the MYC-MAX heterodimer from binding to E-box DNA sequences, thereby inhibiting the transcription of MYC target genes that drive cell proliferation and tumor growth.[2]

Beyond simply blocking the MYC-MAX interaction, **MYCi361** also induces the degradation of the MYC protein.[1][2][3][4][5][6] It enhances the phosphorylation of MYC at threonine-58



(T58), a key post-translational modification that flags the protein for proteasomal degradation. [1][2][3][4][5][6] This dual action of inhibiting function and promoting degradation makes **MYCi361** a potent modulator of MYC activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for MYCi361.

Table 1: Binding Affinity and In Vitro Efficacy

Parameter	Value	Cell Lines/System
Binding Affinity (Kd)	3.2 μΜ	Cell-free assay with MYC protein[1][7][8][9]
IC50 (Prostate Cancer)	MycCaP: 2.9 μM, LNCaP: 1.4 μM, PC3: 1.6 μM	5-day cell viability assay[7]
IC50 (Leukemia)	MV4-11: 2.6 μM	5-day cell viability assay[7]
IC50 (Lymphoma)	HL-60: 5.0 μM, P493-6: 2.1 μM	5-day cell viability assay[7]
IC50 (Neuroblastoma)	SK-N-B2: 4.9 μM	5-day cell viability assay[7]

Table 2: In Vivo Pharmacokinetics in Mice

Parameter	Intraperitoneal (i.p.)	Oral (p.o.)
Terminal Half-life (t½)	44 hours[7]	20 hours[7]
Maximum Plasma Concentration (Cmax)	27,200 ng/mL (46 μM)[7]	13,867 ng/mL (23 μM)[7]

Table 3: In Vivo Antitumor Efficacy in Mouse Models



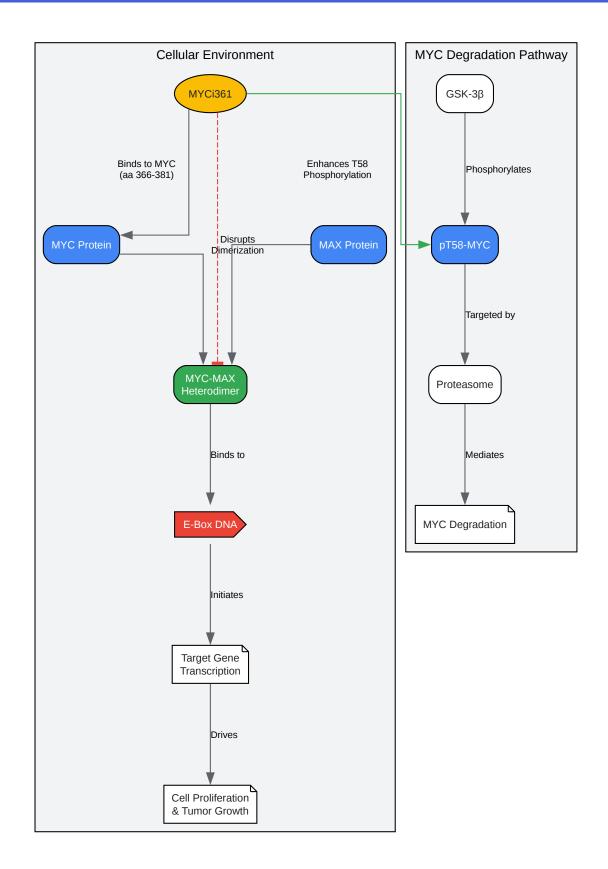
Animal Model	Dosing Regimen	Outcome
FVB or NSG mice with MycCaP tumors	50 mg/kg i.p. twice daily for 2 days, then 70 mg/kg/day for 9 days[7]	Induced tumor regression[7]
FVB mice with MycCaP tumors	Alternating doses of 50 mg/kg/day for 2 days with anti-PD1 (100 µ g/day) for 2 days, for 4 cycles[2]	Enhanced anti-tumor response compared to monotherapy[2]

It is important to note that while effective, **MYCi361** has been reported to have a narrow therapeutic index, which led to the development of an improved analog, MYCi975, with better tolerability.[3][4][5][7]

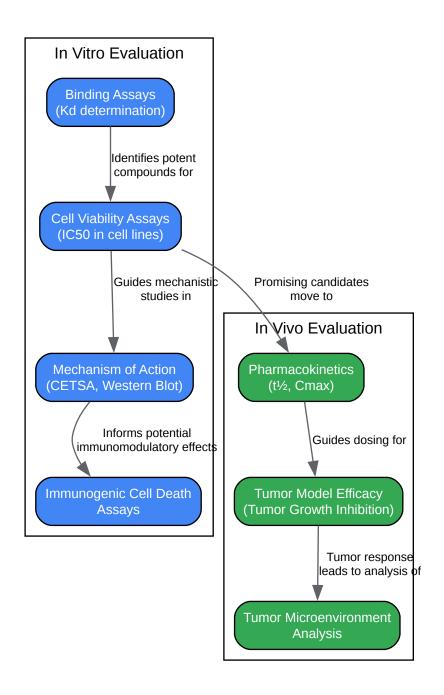
Signaling and Mechanistic Pathways

The following diagram illustrates the mechanism of action of **MYCi361**, from its direct binding to MYC to the downstream cellular consequences.

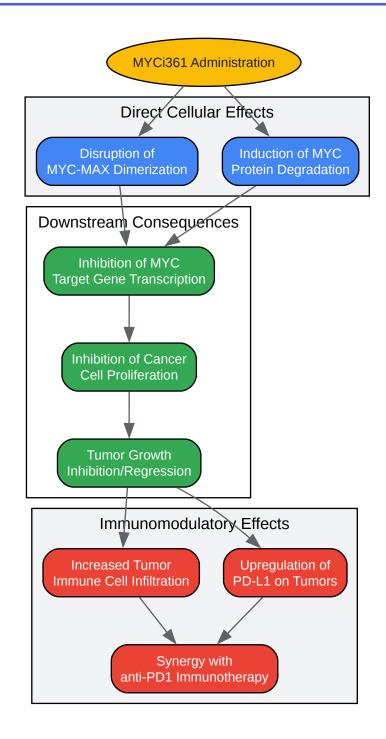












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